An In-depth Technical Guide to (E)-(1,4-13C2)but-2-enedioic Acid: Properties and Experimental Applications
An In-depth Technical Guide to (E)-(1,4-13C2)but-2-enedioic Acid: Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of (E)-(1,4-13C2)but-2-enedioic acid, an isotopically labeled form of fumaric acid. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, particularly in the context of the Tricarboxylic Acid (TCA) cycle and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Core Chemical Properties
(E)-(1,4-13C2)but-2-enedioic acid, also known as fumaric acid-1,4-13C2, is a dicarboxylic acid in which the two carboxyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracing of fumarate and its metabolic products in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Reference |
| Molecular Formula | (¹³C)₂C₂H₄O₄ | [1] |
| Molecular Weight | 118.06 g/mol | [1] |
| Appearance | White crystalline solid/powder | [2] |
| Melting Point | 287 °C (decomposes) | [2] |
| Solubility in water | 6.3 g/L at 25 °C | [2] |
| Acidity (pKa) | pKa1 = 3.03, pKa2 = 4.44 | [2] |
| Isotopic Purity | Typically ≥98% | [3] |
Synthesis and Spectroscopic Analysis
While a detailed, publicly available, step-by-step synthesis protocol specifically for (E)-(1,4-13C2)but-2-enedioic acid is not readily found in standard literature, its synthesis can be conceptually derived from established methods for preparing fumaric acid and other isotopically labeled compounds. A common laboratory-scale synthesis of unlabeled fumaric acid involves the oxidation of furfural in the presence of a vanadium-based catalyst[3][4]. For the labeled compound, a plausible synthetic route would involve starting with a ¹³C-labeled precursor, such as ¹³C-labeled succinic acid, and introducing the double bond through a dehydrogenation reaction. The hydrogenation of maleic acid or maleic anhydride is another common industrial method for producing fumaric acid, suggesting that starting with ¹³C-labeled maleic acid could be another viable route[3][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a primary technique for characterizing (E)-(1,4-13C2)but-2-enedioic acid. Due to the ¹³C labeling at the carboxyl groups, these carbons will exhibit strong signals. The chemical shift of the carboxyl carbons in fumaric acid is typically in the range of 165-190 ppm[6]. The presence of the carbon-13 isotope at these positions will also result in spin-spin coupling with adjacent protons and carbons, providing valuable structural information[7][8][9][10]. A proton-decoupled ¹³C NMR spectrum would show singlets for the olefinic carbons and intense signals for the labeled carboxyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is crucial for tracing the metabolic fate of (E)-(1,4-13C2)but-2-enedioic acid. In an electron ionization (EI) mass spectrum of the unlabeled fumaric acid, the molecular ion (M+) peak is observed at m/z 116[11][12]. For the ¹³C₂-labeled compound, the molecular ion peak is expected at m/z 118. The fragmentation pattern of fumaric acid typically involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂)[9][13]. The corresponding fragment ions for the labeled compound would be shifted by two mass units if the labeled carbons are retained in the fragment.
Experimental Protocols and Applications
(E)-(1,4-13C2)but-2-enedioic acid is a powerful tool for metabolic research, particularly for tracing the flow of carbon atoms through central metabolic pathways.
Metabolic Flux Analysis of the TCA Cycle
Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA)[14]. By introducing (E)-(1,4-13C2)but-2-enedioic acid into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as malate, oxaloacetate, and citrate[4][15][16].
Experimental Workflow for ¹³C Metabolic Flux Analysis:
A detailed protocol for a typical ¹³C MFA experiment involves:
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Cell Culture and Labeling: Cells are cultured in a defined medium and then switched to a medium containing (E)-(1,4-13C2)but-2-enedioic acid at a known concentration. The labeling duration is optimized to achieve isotopic steady-state[3].
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Metabolite Extraction: Metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, and intracellular metabolites are extracted.
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Mass Spectrometry Analysis: The extracted metabolites are analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates[4].
-
Flux Calculation: The mass isotopomer data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to calculate intracellular metabolic fluxes[12][17].
Investigation of the Nrf2 Signaling Pathway
Fumaric acid and its esters, such as dimethyl fumarate (DMF), are known activators of the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress[18][19][20]. Using ¹³C-labeled fumarate esters can help in understanding the mechanism of Nrf2 activation, including the covalent modification of Keap1, a key regulator of Nrf2.
Experimental Workflow for Nrf2 Activation Assay:
A common method to study Nrf2 activation is the luciferase reporter assay[5][14][15][21][22][23]. A detailed protocol would include:
-
Cell Line and Reporter Construct: Utilize a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene[5][15].
-
Treatment: Treat the cells with varying concentrations of ¹³C-labeled dimethyl fumarate or another suitable ester of (E)-(1,4-13C2)but-2-enedioic acid.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.
-
Mass Spectrometry Analysis of Protein Adducts: To investigate the direct interaction with Keap1, cell lysates can be analyzed by mass spectrometry to identify ¹³C-labeled adducts on cysteine residues of the Keap1 protein[18][24].
Signaling and Metabolic Pathways
TCA Cycle and Anaplerosis:
Fumarate is a key intermediate in the TCA cycle, formed from the oxidation of succinate and subsequently hydrated to malate[21]. The introduction of ¹³C-labeled fumarate allows for the precise measurement of flux through this portion of the cycle and can also shed light on anaplerotic and cataplerotic reactions that replenish or remove TCA cycle intermediates[1][3].
Nrf2 Signaling Pathway:
Fumaric acid esters activate the Nrf2 pathway by reacting with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes[18][19].
This technical guide provides a foundational understanding of the chemical properties and experimental utility of (E)-(1,4-13C2)but-2-enedioic acid. For specific experimental setups, researchers are encouraged to consult the cited literature and adapt the protocols to their particular models and research questions.
References
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- 4. researchgate.net [researchgate.net]
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- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 10. mzCloud – Fumaric acid [mzcloud.org]
- 11. Fumaric Acid [webbook.nist.gov]
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- 15. biorxiv.org [biorxiv.org]
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- 18. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FUMARIC ACID - Ataman Kimya [atamanchemicals.com]
- 22. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
